molecular formula C8H18ClNO B2516384 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride CAS No. 2344680-89-1

3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride

Cat. No.: B2516384
CAS No.: 2344680-89-1
M. Wt: 179.69
InChI Key: CZDBRIDDPNHRKS-UHFFFAOYSA-N
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Description

3-[(2-Methylpropan-2-yl)oxymethyl]azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) substituted at the 3-position with a tert-butoxymethyl group (-CH₂-O-tert-butyl). The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. This compound is structurally characterized by its compact azetidine core and a bulky tert-butoxy moiety, which may influence its physicochemical properties (e.g., lipophilicity, steric hindrance) and biological interactions .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxymethyl]azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,3)10-6-7-4-9-5-7;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDBRIDDPNHRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride typically involves the reaction of azetidine with 2-methylpropan-2-yl oxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the oxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Chemical and Structural Characteristics

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Azetidine derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The specific structure of 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride allows it to interact with various biological systems, making it a valuable candidate for therapeutic exploration.

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that azetidine derivatives exhibit neuroprotective effects, particularly against neurotoxicity induced by environmental toxins. For example, compounds similar to this compound have shown promise in protecting neuronal cells from damage caused by oxidative stress and apoptosis pathways .
  • Neurodegenerative Diseases : Studies have demonstrated that azetidine derivatives can mitigate the effects of neurotoxins in cellular models of Parkinson's disease. They regulate critical proteins involved in cell survival and apoptosis, such as Bcl-2 and Bax, thus providing a protective mechanism against cell death .
  • Microglial Modulation : The primary target of this compound appears to be microglial cells in the brain. The compound suppresses microglial activation, which is crucial in neuroinflammatory responses. This action has implications for treating conditions characterized by chronic inflammation .
  • Oxidative Stress Reduction : The compound has been shown to reduce the production of reactive oxygen species (ROS) and other inflammatory markers, indicating its potential role in managing oxidative stress-related disorders .

Chemical Synthesis

  • Building Block for Complex Molecules : In organic synthesis, this compound serves as a versatile building block for creating more complex azetidine derivatives and other heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of novel pharmaceuticals .

Case Study 1: Neuroprotective Effects

A study investigated the protective effects of an azetidine derivative similar to this compound on SH-SY5Y neuroblastoma cells exposed to MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin associated with Parkinson's disease. The results indicated that treatment with the derivative significantly reduced cell death and improved mitochondrial function by regulating ROS levels and enhancing ATP production .

Case Study 2: Anti-inflammatory Properties

In another study focusing on microglial activation, researchers found that this compound effectively suppressed the inflammatory response in microglial cells exposed to ischemia/reperfusion injury. This suppression was linked to decreased expression of pro-inflammatory cytokines and reduced oxidative stress markers .

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, azetidine derivatives have been shown to exert neuroprotective effects by modulating pathways involved in ischemia/reperfusion brain injury . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Metabolic Stability : Fluorinated derivatives (e.g., 3-(difluoromethyl)azetidine HCl) exhibit greater resistance to oxidative metabolism due to C-F bonds .
  • Synthetic Utility: Phenoxy-substituted derivatives (e.g., 3-(4-chlorophenoxy)azetidine HCl) are used in agrochemical synthesis, highlighting substituent-dependent applications .

Pharmacological Activity

  • Mitochondrial Protection : The structurally related 3-(naphthalen-2-yl(propoxy)methyl)azetidine HCl demonstrated neuroprotective effects in Parkinson’s disease models by attenuating oxidative stress and mitochondrial dysfunction in SH-SY5Y cells .
  • Anti-inflammatory Activity : Similar compounds (e.g., 3-(naphthalen-2-yl(propoxy)methyl)azetidine HCl) inhibit NLRP3 inflammasome activation in microglial cells, suggesting azetidine derivatives modulate inflammatory pathways .
  • SSRI Potential: 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine HCl was studied as a serotonin reuptake inhibitor, indicating azetidines’ versatility in targeting neurotransmitter systems .

Biological Activity

3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride is a compound that has garnered attention for its potential neuroprotective effects and its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary biological activity of this compound involves its interaction with microglial cells in the brain. The compound is noted for its ability to suppress microglial activation, which is crucial in neuroinflammatory responses.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Attenuation of Hypoxia-Induced Effects : It reduces protein nitration, reactive oxygen species (ROS) production, and NADPH oxidase activity.
  • Improvement of Neurological Outcomes : The compound has been shown to enhance neurological deficits and reduce brain edema in models of ischemia/reperfusion (I/R) injury.
  • Apoptosis and Inflammation Modulation : It suppresses I/R-induced apoptosis and inflammation, contributing to neuroprotection.

Research Findings

Recent studies have provided insights into the efficacy and mechanisms of this compound:

  • Neuroprotective Effects : Research indicates that this compound can protect against neuronal damage induced by ischemia. In a mouse model, treatment with the compound significantly reduced apoptotic cell death and modulated inflammatory mediators following I/R injury .
  • Oxidative Stress Reduction : The compound has been shown to scavenge free radicals and improve mitochondrial ATP levels, thus enhancing energy metabolism in the brain during stress conditions .
  • Inflammasome Pathway Regulation : Studies have demonstrated that this compound can inhibit the NLRP3 inflammasome pathway, which is often activated in chronic inflammatory diseases. This inhibition leads to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Ischemia/Reperfusion Injury Study : A study utilized a middle cerebral artery occlusion model to assess the protective effects of the compound on brain injury. Results indicated significant reductions in markers of inflammation and apoptosis, suggesting a robust neuroprotective profile .
  • Cellular Models : In vitro studies using SH-SY5Y neuroblastoma cells revealed that treatment with the compound reduced MPP+-induced neurotoxicity by regulating apoptotic pathways and oxidative stress markers .

Comparative Data Table

Biological ActivityEffect on Microglial CellsModulation of InflammationAntioxidant ActivityNeuroprotective Outcomes
Suppression of ActivationYesYesYesImproved neurological function
Reduction of CytokinesYesYes-Reduced brain edema
Protection Against Oxidative StressYes-YesEnhanced ATP levels

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Key Challenges
Azetidine ring formationNH-heterocycle + methyl 2-(azetidin-3-ylidene)acetate, THF, 0°C65–75Stereochemical control
tert-Butyloxymethyl couplingtert-Butyl chloroethyl ether, K₂CO₃, DMF, 50°C50–60Competing hydrolysis
HydrochlorinationHCl (g), diethyl ether, RT>90Product purification

Advanced: How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediate stability, enabling rational design of reaction pathways. For instance, computational screening of solvent effects or catalyst geometries can reduce experimental trial-and-error. ICReDD’s approach combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent selection for tert-butyloxymethyl coupling) . Key parameters include Gibbs free energy profiles for intermediate steps and charge distribution analysis to guide electrophile selection.

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm, tert-butyl group at δ 1.2 ppm) and confirms substitution patterns .
  • HPLC-MS : Validates molecular weight (C₁₀H₂₀ClNO₂; MW 229.7 g/mol) and detects impurities (e.g., unreacted azetidine precursors).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced: How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent concentrations) or impurities. Systematic approaches include:

Dose-Response Reproducibility : Test the compound across multiple assays (e.g., enzymatic inhibition vs. cell viability) to isolate mechanisms.

Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

Receptor Binding Studies : Compare binding affinities (e.g., via SPR or ITC) under standardized buffer conditions to isolate structure-activity relationships .

Advanced: What strategies are employed to modify the azetidine ring for enhanced biological or chemical stability?

Methodological Answer:

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., fluorine at the 3-position) reduces ring strain and improves metabolic stability .
  • Protecting Group Optimization : Replacing tert-butyloxymethyl with photolabile or enzymatically cleavable groups (e.g., nitrobenzyl) enables controlled release in prodrug applications .
  • Salt Form Screening : Alternative counterions (e.g., trifluoroacetate vs. hydrochloride) can enhance solubility without altering bioactivity .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl gas generated during hydrochlorination .
  • Spill Management : Neutralize acid residues with sodium bicarbonate and adsorb solids with inert materials (e.g., vermiculite).

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:
Chiral resolution methods include:

Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to induce stereochemistry at the azetidine ring .

Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to separate enantiomers during esterification steps .

Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers post-synthesis .

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